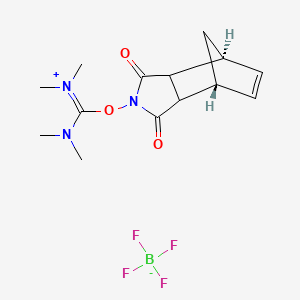

MFCD00167753

Description

BenchChem offers high-quality MFCD00167753 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MFCD00167753 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[dimethylamino-[[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWWFCCBWWXSA-NYLBFTITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: TNTU (CAS 125700-73-4)

Advanced Handling, Safety, and Mechanistic Application in Peptide Synthesis

Part 1: Executive Summary

TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a specialized class of uronium-based coupling reagents designed to bridge the gap between high reactivity and aqueous solubility. Unlike the ubiquitous HBTU or HATU, which rely on benzotriazole derivatives, TNTU utilizes the N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) leaving group.

This structural distinction confers two critical advantages for drug development and proteomic research:

-

Aqueous Compatibility: TNTU maintains stability and reactivity in mixed aqueous-organic solvent systems, making it a premier choice for bioconjugation (e.g., antibody-drug conjugates) where protein solubility is paramount.

-

Racemization Suppression: The HONB moiety is historically validated to suppress racemization more effectively than HOBt in specific sensitive couplings, such as histidine-containing sequences.

This guide synthesizes the critical safety data usually found in an SDS with high-level experimental protocols to serve as a comprehensive handbook for the bench scientist.

Part 2: Chemical Identity & Technical Specifications

Data consolidated for rapid verification.

| Property | Specification |

| Chemical Name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate |

| Common Name | TNTU |

| CAS Number | 125700-73-4 |

| Molecular Formula | C₁₄H₂₀BF₄N₃O₃ |

| Molecular Weight | 365.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 216–219 °C (Decomposes) |

| Solubility | Soluble in DMF, DMSO, NMP, Acetonitrile; Slightly soluble in water |

| Storage | 2–8 °C; Protect from light and moisture (Desiccate) |

Part 3: Mechanistic Proficiency

The efficacy of TNTU relies on the rapid conversion of a carboxylic acid into an activated HONB-ester. Unlike carbodiimides (DCC/DIC), which can generate insoluble ureas or cause allergic sensitization, TNTU generates a water-soluble urea byproduct and the HONB auxiliary.

Mechanism of Action[1]

-

Deprotonation: A tertiary base (DIEA or NMM) deprotonates the carboxylic acid.

-

Attack: The carboxylate attacks the central carbon of the TNTU uronium moiety.

-

Elimination: Tetramethylurea is expelled, forming the highly reactive HONB-active ester .

-

Aminolysis: The N-terminal amine of the peptide chain attacks the active ester, forming the peptide bond and releasing HONB.

Figure 1: The activation pathway of TNTU. Note the formation of the HONB-active ester, which serves as the stable yet reactive intermediate preventing racemization.

Part 4: Critical Safety & Handling (SDS Core)

While TNTU is a valuable reagent, it presents specific hazards that must be managed through engineering controls and PPE.

GHS Classification & Hazard Statements[2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. TNTU dust is a potent respiratory irritant.

-

Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.[3][4] Note: Uronium salts can be sensitizers; monitor for delayed allergic reactions.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[3][4]

-

Spill Management: Do not dry sweep. Use a wet method or HEPA vacuum to prevent dust generation. Neutralize waste with a dilute base before disposal if required by local regulations.

Part 5: Advanced Application Protocol

Context: Aqueous Bioconjugation

Standard hydrophobic reagents (HBTU) precipitate in buffers, making them unsuitable for modifying proteins or hydrophilic polymers. TNTU allows for "one-pot" activation in semi-aqueous conditions.

Protocol: TNTU-Mediated Peptide Coupling

Reagents:

-

Amino Acid (AA)[5]

-

N,N-Diisopropylethylamine (DIEA)

-

Solvent: DMF (for standard SPPS) or DMF/Water (50:50 for bioconjugation)

Step-by-Step Workflow:

-

Stoichiometry Calculation:

-

Use 1.0 equivalent of the Carboxylic Acid (or AA).

-

Use 0.95 - 1.0 equivalent of TNTU. Crucial: Excess uronium salts can react with the N-terminal amine to form a guanidinium cap, permanently terminating the chain.

-

Use 2.0 equivalents of DIEA.

-

-

Activation (Pre-mix):

-

Dissolve the Amino Acid and TNTU in the minimum volume of solvent.

-

Add DIEA.[11] The solution may turn slightly yellow (release of HONB).

-

Allow activation to proceed for 2–3 minutes . Do not exceed 10 minutes to avoid hydrolysis of the active ester.

-

-

Coupling:

-

Add the activated mixture to the resin-bound amine or protein solution.

-

Agitate (shake, do not stir magnetically to avoid resin grinding) for 30–60 minutes .

-

-

Validation (Kaiser Test):

-

Perform a Kaiser test (ninhydrin) on a resin aliquot.

-

Blue beads: Incomplete coupling (Repeat step 3).

-

Colorless/Yellow beads: Complete coupling.

-

Figure 2: Standard Solid-Phase Peptide Synthesis (SPPS) cycle utilizing TNTU activation.

Part 6: Comparative Analysis

Why choose TNTU over other reagents?

| Reagent | Leaving Group | Aqueous Stability | Reactivity | Primary Use Case |

| TNTU | HONB (Norbornene) | High | Moderate-High | Bioconjugation, Aqueous solvents, Low racemization needs. |

| HBTU | HOBt (Benzotriazole) | Low | High | Standard SPPS (Hydrophobic sequences). |

| TSTU | HOSu (Succinimide) | High | Moderate | Protein labeling, NHS-ester formation. |

| HATU | HOAt (Azabenzotriazole) | Low | Very High | Difficult/Hindered couplings, Macrocyclization. |

Expert Insight: Use TNTU when you need the water solubility of TSTU but require slightly higher reactivity or different selectivity provided by the norbornene structure. It is less explosive than HOBt-based reagents, offering a safety advantage in scale-up.

Part 7: References

-

Sigma-Aldrich. Peptide Coupling Reagents Guide. (Accessed 2026).[7][13] Link

-

Santa Cruz Biotechnology. TNTU (CAS 125700-73-4) Product Data. (Accessed 2026).[7][13] Link

-

PubChem. Compound Summary for CID 9857522 (TSTU/TNTU Analog Data). National Library of Medicine. Link

-

TCI Chemicals. Safety Data Sheet: 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate.[4] (Accessed 2026).[7][13] Link

-

Knorr, R., et al. New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters (1989). (Foundational text on uronium reagents).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate | C9H16BF4N3O3 | CID 9857522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. TNTU | CAS 125700-73-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. chemimpex.com [chemimpex.com]

- 13. people.uniurb.it [people.uniurb.it]

Introduction: The Critical Role of Solubility for a Powerful Coupling Reagent

An In-depth Technical Guide to the Solubility of TNTU for Researchers and Drug Development Professionals

O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, a compound also known by the trade names HCTU or TNTU, is a highly effective uronium-based coupling reagent.[1][2][3] It is extensively utilized in organic synthesis, particularly for the formation of amide bonds in peptide and nucleic acid chemistry.[4] For researchers in drug development and peptide synthesis, achieving a homogenous reaction mixture is paramount for ensuring optimal reaction kinetics, minimizing side reactions, and obtaining high yields of the target molecule. Therefore, a thorough understanding of TNTU's solubility in various organic solvents is not merely a matter of convenience but a fundamental prerequisite for successful and reproducible synthetic outcomes.

This guide provides a detailed examination of the solubility of TNTU in N,N-Dimethylformamide (DMF) and other common organic solvents. It offers a theoretical framework, practical solubility data, a robust experimental protocol for determining solubility, and insights into solution stability, empowering scientists to make informed decisions in their experimental design.

Fundamentals of Solubility: A Chemist's Perspective

The solubility of a solid solute, like TNTU, in a liquid solvent is governed by the principle "like dissolves like."[5] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

TNTU is an ionic compound, specifically a uronium salt.[6] Its structure consists of a bulky organic cation and a hexafluorophosphate anion. This ionic nature dictates that it will be most soluble in polar solvents that can effectively solvate both the cation and the anion. Polar aprotic solvents, such as DMF, are particularly well-suited for this task due to their high dielectric constants and ability to engage in strong dipole-dipole interactions without having acidic protons that could react with the components of the coupling reaction.

Solubility Profile of TNTU in Common Organic Solvents

While precise quantitative solubility data (g/L) for TNTU is not extensively published across a wide range of solvents, a qualitative and comparative understanding can be derived from technical datasheets, application notes, and the known behavior of related uronium salts.

N,N-Dimethylformamide (DMF): The Primary Choice

DMF is the most common solvent for solid-phase peptide synthesis (SPPS) and for reactions involving uronium-based coupling reagents like TNTU.[7][8]

-

High Solubility and Stability: TNTU exhibits good solubility in DMF. Solutions of uronium-based reagents in DMF are known to be exceptionally stable, which is a significant advantage for use in automated peptide synthesizers that rely on pre-prepared reagent solutions. This stability allows for the preparation of stock solutions that can be used over a period of time without significant degradation of the coupling agent.

-

Mechanism of Solvation: As a polar aprotic solvent, DMF effectively solvates the large uronium cation and the hexafluorophosphate anion, facilitating its dissolution.[9]

Solubility in Other Organic Solvents

The utility of TNTU is not limited to DMF. However, its solubility can vary significantly in other solvents. The following table summarizes the expected solubility based on solvent properties and general observations for this class of compounds.

| Solvent | Chemical Formula | Type | Expected TNTU Solubility | Rationale & Comments |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High / Freely Soluble | Excellent solvation of the uronium salt. The standard solvent for this class of reagents.[8] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High / Freely Soluble | Similar properties to DMF; often used as a substitute.[10] |

| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Soluble to Moderately Soluble | Polar enough to dissolve TNTU, though perhaps to a lesser extent than DMF or NMP. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Slightly Soluble to Insoluble | Lower polarity makes it a poor solvent for ionic salts like TNTU.[10] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | Lower dielectric constant than DMF or ACN, leading to reduced solubility for ionic compounds. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Slightly Soluble to Insoluble | Generally not polar enough to effectively dissolve uronium salts. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High / Freely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of salts.[11][12] |

Experimental Protocol: A Self-Validating System for Solubility Determination

For applications requiring a specific solvent not listed above, or for determining the precise saturation point, direct experimental measurement is the most reliable approach. The following isothermal equilibrium (shake-flask) method is a robust and widely accepted technique.[13]

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system under specific, reproducible conditions.

-

Equilibrium: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Vigorous agitation for an extended period (e.g., 24 hours) is necessary to ensure this equilibrium is reached.

-

Anhydrous Solvents: Uronium reagents can be sensitive to water, which can lead to hydrolysis and degradation.[14] Using anhydrous solvents is crucial for both accurate solubility measurement and maintaining the integrity of the reagent.

-

Filtration: It is essential to separate the undissolved solid from the saturated solution to accurately determine the concentration of the dissolved solute. A syringe filter is a convenient and effective method.

Methodology

Step-by-Step Protocol:

-

Preparation: To a 10 mL glass vial with a magnetic stir bar, add approximately 1 gram of TNTU. Record the exact mass if desired, but an excess is the key requirement.

-

Solvent Addition: Accurately add 5.0 mL of the desired anhydrous organic solvent to the vial.

-

Sealing: Tightly seal the vial with a screw cap containing a PTFE septum to prevent solvent evaporation and moisture ingress.

-

Equilibration: Place the vial on a magnetic stir plate in a temperature-controlled environment (e.g., a 25°C water bath or incubator). Stir vigorously for 24 hours to ensure the solution reaches equilibrium.

-

Settling: After 24 hours, turn off the stirring and allow the vial to stand undisturbed for at least 2 hours so that the excess, undissolved solid can settle to the bottom.

-

Sampling: Carefully withdraw 2.0 mL of the clear supernatant (the saturated solution) using a calibrated pipette or syringe, being careful not to disturb the solid at the bottom.

-

Filtration & Weighing:

-

Tare a clean, dry, empty vial on an analytical balance and record its mass (M₁).

-

Dispense the 2.0 mL of supernatant through a 0.22 µm syringe filter directly into the tared vial. This removes any microscopic undissolved particles.

-

-

Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven or use a rotary evaporator to completely remove the solvent.

-

Final Weighing: Once the solid residue is completely dry, weigh the vial again and record its mass (M₂).

-

Calculation:

-

Mass of dissolved TNTU = M₂ - M₁

-

Solubility (g/L) = (Mass of dissolved TNTU in g) / (0.002 L)

-

Factors Influencing TNTU Solution Stability

-

Moisture: As a highly reactive coupling agent, TNTU is susceptible to hydrolysis. The presence of water in the solvent can lead to the degradation of the reagent, reducing its efficacy. It is imperative to use high-purity, anhydrous solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.[14]

-

Solvent Purity: The purity of the solvent, especially DMF, is critical. Aged or improperly stored DMF can contain degradation products like dimethylamine and formic acid.[7] Dimethylamine is basic and can cause premature removal of Fmoc protecting groups in peptide synthesis, leading to impurities.[7]

-

Temperature: While solubility generally increases with temperature, storing stock solutions of TNTU at elevated temperatures for long periods is not recommended as it can accelerate potential degradation pathways. For long-term storage, refrigeration (2-8°C) is often advised for the solid reagent.[15]

Conclusion

TNTU (HCTU) is a powerful and versatile coupling reagent whose effectiveness is intrinsically linked to its solubility. It is highly soluble in polar aprotic solvents like DMF and NMP, which remain the solvents of choice for most applications. While less soluble in many other common organic solvents, its solubility can be readily determined for any specific system using standard laboratory protocols. By understanding the principles of solubility and paying close attention to experimental conditions such as solvent purity and moisture content, researchers can harness the full potential of TNTU to achieve efficient and reliable synthesis of complex molecules.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 5, 2026.

- ResearchGate. (n.d.). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). Retrieved February 5, 2026.

-

Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 5, 2026.

-

PubMed. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Retrieved February 5, 2026, from [Link]

-

Chem-Impex. (n.d.). O-(1H-6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluo. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable?. Retrieved February 5, 2026, from [Link]

- Espace ÉTS. (n.d.). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. Retrieved February 5, 2026.

-

YouTube. (2024, May 1). DMF section 3.2.S.7 - Stability. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved February 5, 2026, from [Link]

-

nsj prayoglife. (n.d.). O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HCTU > 99%. Retrieved February 5, 2026, from [Link]

- Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved February 5, 2026.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 5, 2026, from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved February 5, 2026, from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved February 5, 2026, from [Link]

Sources

- 1. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C11H15ClF6N5OP | CID 42624899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prayoglife.com [prayoglife.com]

- 3. O-(6-氯-1-苯并三氮唑-1-基)-N,N,N′,N′-四甲基脲六氟磷酸酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.ws [chem.ws]

- 6. users.uniwa.gr [users.uniwa.gr]

- 7. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. bachem.com [bachem.com]

- 11. espace2.etsmtl.ca [espace2.etsmtl.ca]

- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Uronium-Based Coupling Reagent TNTU

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that dictates the success of assembling complex sequences. Among the arsenal of available reagents, uronium salts have carved out a significant niche due to their high reactivity and efficiency. This guide provides an in-depth technical exploration of a specialized member of this class: 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) . As a senior application scientist, my objective is not merely to present protocols but to unveil the causality behind the chemistry, offering insights that foster a deeper understanding and empower you to navigate the nuances of peptide bond formation.

TNTU is a uronium compound derived from N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB).[1] Like its counterparts, it is designed to activate a carboxylic acid group, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. What sets TNTU and similar reagents apart are the specifics of their activating group, which influences reactivity, solubility, and the propensity for side reactions, most notably racemization.

Section 1: The Core Mechanism of Action: Activating the Carboxyl Group

The efficacy of any coupling reagent lies in its ability to generate a highly reactive intermediate from the carboxyl group of an N-protected amino acid. Uronium reagents, in the presence of a tertiary base, excel at this by forming an active ester.

The generally accepted mechanism for uronium salt activation proceeds in two main steps, which can be visualized for TNTU as follows:

-

Formation of the Active Ester: The carboxyl group of the N-protected amino acid, deprotonated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of the TNTU reagent. This results in the formation of a highly reactive O-(5-norbornene-2,3-dicarboximido) active ester and the release of tetramethylurea as a byproduct.

-

Nucleophilic Attack and Amide Bond Formation: The free amino group of the second amino acid (or the growing peptide chain) then attacks the carbonyl carbon of this active ester intermediate. This step forms the desired peptide bond and releases N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) as a leaving group.

Causality Insight: The reactivity of the active ester is paramount. The HONB leaving group is designed to be electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the amine. This rapid coupling is a key strategy to minimize racemization.[2]

Section 2: The Critical Challenge of Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a persistent threat in peptide synthesis. It is particularly problematic during the coupling of peptide fragments or with certain amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of chirality.[3]

Uronium reagents like TNTU are generally reported to produce little racemization. The principle behind this is that a rapid and efficient coupling to the desired amine outcompetes the rate of oxazolone formation and subsequent enolization. The choice of base is also critical; sterically hindered bases like DIPEA are preferred over less hindered ones like triethylamine (TEA) as they are less likely to abstract the α-proton, which initiates racemization.

While specific quantitative racemization data for TNTU is scarce in peer-reviewed literature, a comparison with other common uronium reagents highlights the performance benchmarks in the field.

| Coupling Reagent | Activating Group | Typical Racemization | Key Features |

| TNTU | HONB | Reported as low[1] | Useful in some aqueous media; limited data available. |

| HBTU/TBTU | HOBt | Low, further suppressed by HOBt addition[1] | Well-established, high efficiency; can cause guanidinylation.[4] |

| HATU | HOAt | Very low[5] | Highly efficient, especially for sterically hindered amino acids.[5] |

| TSTU | HOSu | Low[6] | Forms stable active esters; useful in aqueous solutions.[1] |

Table 1: Comparative overview of common uronium-based coupling reagents.

Trustworthiness Pillar: The claim of "low racemization" for any reagent must be validated within your specific experimental context. A small-scale test coupling of a model dipeptide (e.g., Z-Phe-Val-OH + Pro-NH2) followed by chiral HPLC analysis of the product is a self-validating system to quantify the degree of epimerization under your chosen conditions.

Section 3: Experimental Protocols and Field-Proven Insights

While TNTU has been recognized as a useful reagent, detailed, validated protocols in primary literature are less common than for mainstream reagents like HBTU or HATU. However, based on its chemical properties and protocols for similar reagents, we can construct a robust experimental workflow.

A significant finding from recent studies is that while TNTU is often cited for use in aqueous reactions, it can be ineffective and prone to degradation in pure water.[7] However, its performance is satisfactory in mixed aqueous-organic solvents, such as 50% aqueous ethanol.[7] This is a critical field-proven insight that contradicts broader, less specific claims.

This protocol is adapted for TNTU based on established procedures for the similar reagent TSTU in aqueous environments.[8] It is intended for manual Solid-Phase Peptide Synthesis (SPPS) on a resin such as Rink Amide.

Workflow Diagram:

Step-by-Step Methodology:

-

Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin in a reaction vessel.

-

Activation Solution: In a separate vial, dissolve the Nα-Fmoc-protected amino acid (3 equivalents relative to resin loading) and TNTU (3 equivalents) in a minimal volume of N,N-dimethylformamide (DMF).

-

Base Addition: Add DIPEA (6 equivalents) to the activation solution.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

Expertise Insight: Pre-activation is a double-edged sword. While it ensures the formation of the active ester, prolonged pre-activation, especially with sensitive amino acids, can increase the risk of racemization.[3] For standard couplings, a short pre-activation is optimal.

-

-

Coupling Reaction: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.

-

Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Section 4: Advantages, Limitations, and Troubleshooting

Advantages of TNTU:

-

Aqueous Compatibility (with caveats): Shows efficacy in mixed aqueous-organic solvents, which can be beneficial for coupling hydrophilic peptides or incorporating water-soluble labels.[7]

-

Low Racemization Potential: As a uronium salt that facilitates rapid coupling, it is designed to minimize epimerization.[1]

-

Specialized Applications: Has been successfully used for coupling biomolecules to surfaces, such as preparing highly sensitive biosensors on gold electrodes.[1][9]

Limitations and Field Insights:

-

Instability in Water: TNTU degrades in pure water, leading to poor coupling efficiency. This is a critical limitation to its "aqueous" applications.[7]

-

Guanidinylation Side Reaction: A known side reaction for all uronium/aminium reagents is the potential for the reagent to react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates the chain.[4] This is more prevalent if the coupling reagent is used in large excess or if the carboxyl activation is slow.

-

Troubleshooting: To mitigate this, use a slight excess of the carboxylic acid relative to the coupling reagent and avoid unnecessarily long reaction times.

-

-

Limited Published Data: Compared to mainstream reagents like HATU and HBTU, there is a relative lack of extensive, comparative performance data for TNTU in the literature.

General Troubleshooting for Difficult Couplings:

-

Aggregation: For hydrophobic sequences prone to aggregation, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or using chaotropic salts.[10]

-

Steric Hindrance: For coupling bulky amino acids (e.g., Aib), a more potent reagent like HATU may be required to achieve efficient coupling.[5]

-

Incomplete Reactions: If a coupling reaction is sluggish (persistent positive Kaiser test), a second coupling (recoupling) with a fresh batch of activated amino acid may be necessary.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Uronium-based coupling reagents are potent chemical activators and must be handled with appropriate care.

-

Sensitization: Many coupling reagents, including uronium salts, are known sensitizers and can cause allergic reactions upon skin contact or inhalation.[11] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thermal Stability: A study has flagged TNTU as a potentially explosive compound.[11] It should be stored away from heat sources and handled with care, avoiding shock or friction.

-

Storage: Store TNTU in a tightly sealed container in a cool, dry place, typically refrigerated and protected from moisture to prevent degradation.

Conclusion

TNTU presents itself as a specialized uronium-based coupling reagent with documented utility in specific contexts, particularly in mixed aqueous media and for surface immobilization applications. Its core strength, shared with other uronium salts, is the potential for rapid, efficient coupling with low racemization. However, researchers must be acutely aware of its limitations, most notably its instability in pure water and the general potential for side reactions like guanidinylation.

The scarcity of comprehensive, comparative data in the literature means that adopting TNTU for a critical synthesis path requires rigorous in-house validation. By understanding the fundamental mechanisms of activation and racemization, and by employing self-validating tests, the research scientist can confidently determine if TNTU is the optimal choice for their specific application, moving beyond a "black box" approach to a position of informed, expert control.

References

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

-

Al-Daffan, R., El-Faham, A., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(21), 8225-8241. Retrieved from [Link]

-

Angeletti, R. H., Bibbs, L., Bonewald, L. F., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Molecular Biology, 73, 25-39. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Asian Journal of Organic & Medicinal Chemistry, 1(1). Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

-

Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 443-445. Retrieved from [Link]

-

Bodanszky, M., & Bodanszky, A. (1984). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 61(11), 1006. Retrieved from [Link]

- Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., Shinagawa, S., & Nishimura, O. (1974). US Patent 3,870,694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide.

-

Liu, C. F. (2001). Chemical and enzymatic methods for selective peptide and protein modification or synthesis. (Doctoral dissertation, Nanyang Technological University). Retrieved from [Link]

-

Orru, G., et al. (2014). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Molecules, 19(8), 11458-11471. Retrieved from [Link]

-

TSTU vs. Other Coupling Reagents: Making the Right Choice. (n.d.). Retrieved from [Link]

-

Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., Shinagawa, S., & Nishimura, O. (1974). The Use of N-Hydroxy-5-norbornene-2, 3-dicarboximide Active Esters in Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863. Retrieved from [Link]

-

Iio, C., Sato, K., Mase, N., & Narumi, T. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 21(4), 745-750. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide. Retrieved from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Journal of the Chemical Society, Chemical Communications, (17), 201-203. Retrieved from [Link]

-

Kawasaki, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Amino Acids, 41(4), 863–868. Retrieved from [Link]

-

He, Y. (2011). Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates. (Doctoral dissertation, Nanyang Technological University). Retrieved from [Link]

-

Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 443-445. Retrieved from [Link]

-

Tekle-Smith, M. A., et al. (2024). Rapid Production of Native and Mirror-Image Tumor Necrosis Factor-α through the Synergy of Automated Flow Peptide Synthesis and Native Chemical Ligation. ChemRxiv. Retrieved from [Link]

-

Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 631-654. Retrieved from [Link]

-

Kotha, S., et al. (2013). Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical investigations, including the synthesis of N, N. Tetrahedron, 69(46), 9695-9700. Retrieved from [Link]

-

Correia, A. M. D. G. (2018). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. (Master's thesis, Universidade Nova de Lisboa). Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. The Use of N-Hydroxy-5-norbornene-2, 3-dicarboximide Active Esters in Peptide Synthesis [jstage.jst.go.jp]

- 3. bachem.com [bachem.com]

- 4. 肽偶联剂选择指南 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Methodological & Application

High-Fidelity Amide Coupling in Aqueous & Organic Media: The TNTU Protocol

Executive Summary

This application note details the standard operating procedure (SOP) for utilizing TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) in amide bond formation. Unlike standard peptide coupling reagents (e.g., HBTU, HATU) that are strictly limited to anhydrous organic solvents, TNTU excels in aqueous-organic solvent mixtures . This unique capability makes it the reagent of choice for bioconjugation , the modification of hydrophilic molecules, and the synthesis of racemization-prone substrates.

This guide moves beyond basic instructions to provide a mechanistic understanding, a self-validating protocol, and troubleshooting strategies rooted in chemical causality.

Mechanistic Insight & Rationale

2.1 The Chemistry of TNTU

TNTU is a uronium-based coupling reagent derived from N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) .[1] While structurally similar to the ubiquitous TSTU (which is based on N-hydroxysuccinimide), TNTU generates an ONB-activated ester .

Why use TNTU?

-

Aqueous Stability: The ONB active ester intermediate is significantly more stable toward hydrolysis than the O-acylisourea formed by carbodiimides (EDC/DCC).[2] This allows for efficient coupling in water/organic mixtures (e.g., DMF/Water).[2]

-

Suppression of Racemization: The bulky norbornene group provides steric shielding and reduces the risk of oxazolone formation, a primary pathway for racemization in chiral amino acids.[2]

-

Biocompatibility: Ideal for coupling haptens to proteins or modifying DNA/RNA where solubility in DCM or pure DMF is impossible.[2]

2.2 Reaction Pathway Visualization

The following diagram illustrates the stepwise activation and coupling mechanism. Note the critical intermediate: the ONB-Active Ester .[2]

Figure 1: Mechanistic pathway of TNTU-mediated amide coupling.[2] The reaction proceeds via the formation of a stable ONB-active ester, which is subsequently attacked by the amine.

Standard Protocol: Aqueous/Organic Coupling

This protocol is optimized for substrates with limited solubility in pure organic solvents (e.g., peptides, PEGylated compounds).

3.1 Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Carboxylic Acid | 1.0 | Substrate | Limiting reagent.[2] |

| TNTU | 1.2 – 1.5 | Activator | Slight excess ensures complete activation.[2] |

| Base (DIPEA) | 2.0 – 3.0 | Catalyst | Neutralizes acid & maintains pH ~8.[2] |

| Amine | 1.0 – 1.5 | Nucleophile | Add after activation step.[2] |

| Solvent | N/A | Medium | DMF/Water or Dioxane/Water (approx 1:1 to 2:1).[2] |

3.2 Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Dissolve the Carboxylic Acid (1.0 equiv) in the chosen solvent system.[2]

-

Critical Check: Ensure the solution is homogenous. If precipitation occurs, adjust the solvent ratio or add a solubilizing agent (e.g., Triton X-100 for proteins).

Step 2: Activation (Formation of ONB Ester)

-

Add DIPEA (Diisopropylethylamine) (2.0 equiv) to the solution.[2][3]

-

Incubation: Stir at Room Temperature (RT) for 30–60 minutes .

-

Checkpoint: Analyze a small aliquot via LC-MS or TLC.[2] You should observe the disappearance of the starting acid and the appearance of the ONB-ester (often a distinct shift in retention time). Do not proceed until activation is complete.

-

Step 3: Coupling

-

Once activation is confirmed, add the Amine (1.0–1.5 equiv).[3]

-

Note: If the amine is supplied as a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA to ensure the amine is free-based.

-

-

Stir the reaction at RT.

Step 4: Workup & Isolation

-

For Organic Soluble Products: Dilute with EtOAc or DCM, wash with 5% NaHCO₃ (removes HONB byproduct), 1M HCl (removes unreacted amine/base), and Brine. Dry over Na₂SO₄.[2][3][4]

-

For Water Soluble Products (Bioconjugates): The reaction mixture can often be directly purified via Dialysis (against PBS or water) or Size Exclusion Chromatography (SEC) to remove small molecule byproducts (HONB, tetramethylurea).

Optimization & Troubleshooting

4.1 The "Hydrolysis vs. Aminolysis" Balance

In aqueous media, water competes with the amine for the active ester.

-

Observation: Low yield; regeneration of starting carboxylic acid.[2]

-

Root Cause: pH is too high (promoting hydrolysis) or amine is not nucleophilic enough.[2]

-

Solution:

4.2 Troubleshooting Matrix

| Problem | Possible Cause | Corrective Action |

| Incomplete Activation | Old/Hydrolyzed TNTU | Check TNTU quality (should be white powder). Store under Argon at -20°C. |

| Racemization | High pH or Over-activation | Reduce base to 1.5 equiv during activation.[2] Use Collidine instead of DIPEA (weaker base).[2] |

| Precipitation | Solvent incompatibility | Switch to DMSO/Water mixtures.[2] Ensure TNTU is dissolved before adding to aqueous phase.[2] |

| No Reaction (Amine) | Amine protonated | Ensure pH is > 7.[2]0. If amine is an HCl salt, extra base is mandatory.[2] |

References

-

Knorr, R., et al. (1989).[2] "New Coupling Reagents in Peptide Chemistry." Tetrahedron Letters, 30(15), 1927-1930. Link

- Foundational paper describing the uronium/aminium salt reagents including TSTU and TNTU.

-

Albericio, F., & Bressan, A. (2006).[2] "Coupling Reagents."[1][2][3][5][6][7][8][9][10][11] Science of Synthesis.[2]

- Authoritative review on the mechanism and selection of coupling reagents.

-

Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] Link

- The "Bible" of bioconjugation, detailing protocols for aqueous coupling using NHS/ONB esters.

-

Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

- Critical review comparing efficiencies of various coupling reagents including TNTU vs TSTU.

Sources

- 1. peptide.com [peptide.com]

- 2. Tetrafluoroborate | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Page loading... [guidechem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. labproinc.com [labproinc.com]

- 9. nbinno.com [nbinno.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

Application Note: TNTU-Mediated Esterification Protocols

Introduction: The HONB Advantage

In the landscape of carboxyl activation, benzotriazole-based reagents (HBTU, HATU) have long been the gold standard. However, their reliance on HOBt/HOAt presents two distinct challenges: potential explosivity of the additives and the poor water solubility of the released byproducts, which complicates purification.

TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a critical evolution in uronium-based coupling. Instead of HOBt, TNTU utilizes HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) as the leaving group.

Key Technical Advantages[2]

-

Aqueous Workup Efficiency: Unlike HOBt, the HONB byproduct is highly water-soluble. It can often be removed via simple bicarbonate/brine extraction, eliminating the need for chromatography in intermediate steps.

-

Safety Profile: HONB and its derivatives exhibit significantly lower allergenicity and explosive potential compared to benzotriazole derivatives.

-

Low Racemization: TNTU maintains chiral integrity comparable to TBTU, making it suitable for fragment coupling in complex natural product synthesis.[1]

Mechanism of Action

The efficiency of TNTU lies in its rapid conversion of carboxylic acids into highly reactive, yet stabilized, HONB-active esters.

Mechanistic Pathway[4]

-

Activation: The carboxylate anion attacks the central carbon of the TNTU uronium moiety.

-

Rearrangement: The unstable

-acyluronium intermediate undergoes nucleophilic attack by the HONB anion (released in step 1). -

Active Ester Formation: An HONB-activated ester is formed.

-

Acylation: The alcohol nucleophile attacks the carbonyl, releasing HONB and forming the ester.

Figure 1: Cascade reaction of TNTU-mediated esterification. Note the regeneration of the HONB moiety as a leaving group, which is crucial for downstream aqueous removal.

Critical Reaction Parameters

Success in TNTU esterification depends on strict control of stoichiometry and solvent environment.

Comparative Reagent Analysis

| Parameter | TNTU (Uronium) | EDC/NHS (Carbodiimide) | Acid Chloride |

| Reactivity | High (Fast kinetics) | Moderate | Very High (Unstable) |

| Byproduct | HONB (Water Soluble) | Urea (Water Soluble) | HCl gas / Salts |

| Racemization | Low (< 2%) | Variable (Needs additives) | High |

| Moisture Sensitivity | High (Hydrolysis of reagent) | Moderate | Extreme |

| Ideal Substrate | Protected Amino Acids, Fragile APIs | Simple Acids | Sterically hindered acids |

Solvent & Base Compatibility

-

Primary Solvent: DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents stabilize the ionic intermediates.

-

Secondary Solvent: DCM (Dichloromethane) can be used for solubility but slows reaction kinetics slightly.

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Warning: Avoid nucleophilic bases (e.g., Piperidine, DMAP in stoichiometric amounts) which can react with the active ester.

-

Standard Operating Protocol (SOP)

Objective: Synthesis of an ester from a carboxylic acid and a primary/secondary alcohol.

Materials

-

Carboxylic Acid (1.0 equiv)

-

Alcohol (1.0 - 1.2 equiv)

-

TNTU (1.0 - 1.1 equiv)

-

DIPEA (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

-

Optional: DMAP (0.1 equiv) - Only for sterically hindered alcohols.

Step-by-Step Procedure

-

Preparation:

-

Flame-dry glassware and cool under inert atmosphere (

or Ar). -

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

-

Activation (The "Pre-activation" Step):

-

Add DIPEA (2.0 equiv) to the acid solution. Stir for 2 minutes.

-

Add TNTU (1.0 equiv) in one portion.

-

Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 15–30 minutes .

-

Checkpoint: TLC or LCMS can confirm the formation of the active ester (shift in

or mass +163 Da for the HONB adduct).

-

-

Coupling:

-

Add the Alcohol (1.0–1.2 equiv).

-

Conditional: If the alcohol is secondary or hindered, add DMAP (0.1 equiv) at this stage. Do not add DMAP during activation to avoid racemization.

-

Stir at RT for 2–16 hours (monitor via TLC/LCMS).

-

-

Workup (The HONB Benefit):

-

Dilute the reaction mixture with EtOAc or DCM.

-

Wash 1: 5%

(aq) or saturated -

Wash 2: Water.[1]

-

Wash 3: Brine.

-

Dry over

, filter, and concentrate.

-

Workflow Diagram

Figure 2: Operational workflow for TNTU esterification. Note the specific insertion point for DMAP to minimize side reactions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of TNTU | Ensure DMF is anhydrous (<50 ppm water). TNTU degrades rapidly in wet solvents. |

| No Reaction | Steric Hindrance | 1. Increase Temp to 40°C.2. Add catalytic DMAP (0.1 eq).3. Switch to microwave irradiation (50°C, 15 min). |

| Racemization | High Base / Excess DMAP | 1. Reduce DIPEA to 1.0 equiv during activation.2. Use Collidine (weaker base) instead of DIPEA.3. Eliminate DMAP. |

| Guanidinylation | Excess TNTU reacting with Amine | (Relevant for amino-alcohols) Ensure Acid is pre-activated fully before adding the nucleophile. |

References

-

Knorr, R., et al. (1989). New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters, 30(15), 1927-1930. Link

- Foundational paper establishing the TBTU/TNTU series and the utility of uronium salts.

- Albericio, F., & Boman, J. M. (1999). Preparation of Esters using TBTU and TNTU. In Handbook of Reagents for Organic Synthesis.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

- Comprehensive review comparing uronium reagents, highlighting the safety/solubility benefits of HONB-based reagents.

-

Twibanire, J. K., & Grindley, T. B. (2011).[2] Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988–2991. Link

- Modern protocol optimization for esterific

Sources

Application Note: High-Fidelity Peptide Synthesis Using TNTU in DMF

Executive Summary

This guide details the operational parameters for utilizing TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling reagent in Solid-Phase Peptide Synthesis (SPPS).

While HBTU and HATU remain industry standards, TNTU offers a distinct advantage: the release of HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) as a byproduct. Unlike HOBt, HONB is non-explosive, highly water-soluble, and exhibits superior suppression of racemization in sensitive residues (e.g., Cysteine, Histidine). This protocol is optimized for DMF-solvated systems, ensuring maximal coupling efficiency while maintaining chiral integrity.

Mechanistic Insight & Chemical Logic

The HONB Advantage

The efficacy of TNTU relies on the in-situ generation of an HONB-active ester . Unlike carbodiimide couplings (DIPCDI) which can be slow, TNTU functions as a uronium salt (similar to HBTU) but with a critical structural difference:

-

Activation: The carboxylate attacks the uronium center of TNTU.

-

Rearrangement: The unstable O-acyl uronium intermediate is rapidly attacked by the HONB counter-ion.

-

Aminolysis: The resulting HONB-active ester reacts with the N-terminal amine of the peptide chain.

Why this matters: The HONB leaving group is less acidic than HOBt/HOAt, which modulates the reactivity of the active ester, reducing the risk of oxazolone formation (the primary pathway for racemization) while maintaining rapid kinetics.

Reaction Mechanism Diagram

The following diagram illustrates the activation and coupling pathway, highlighting the critical intermediate states.

Figure 1: Mechanism of TNTU-mediated activation. Note the conversion to the stable HONB-ester prior to aminolysis.

Materials & Preparation

Reagent Specifications

-

Solvent: N,N-Dimethylformamide (DMF), Peptide Synthesis Grade (low amine content, <0.01% water).

-

Coupling Reagent: TNTU (Store at +2°C to +8°C; protect from moisture).

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1]

-

Amino Acids: Fmoc-protected amino acids (standard side-chain protection).

Stoichiometry Table

Correct stoichiometry is vital to prevent guanidinylation , a side reaction where the unactivated uronium reagent reacts directly with the N-terminal amine, permanently capping the chain.

| Component | Equivalents (Eq) | Role | Concentration (in DMF) |

| Fmoc-Amino Acid | 3.0 - 5.0 | Substrate | 0.2 - 0.5 M |

| TNTU | 0.95 - 1.0 (relative to AA) | Activator | Dissolved with AA |

| DIPEA | 2.0 (relative to AA) | Base | Added last |

| Resin (Amine) | 1.0 | Solid Support | Swollen in DMF |

Critical Note: Always use a slight deficit of TNTU (0.95 eq) relative to the Amino Acid. Excess TNTU in the presence of the resin amine leads to guanidinylation.

Experimental Protocol (Step-by-Step)

Phase 1: Resin Preparation

-

Weighing: Weigh the desired amount of resin (e.g., Rink Amide or Wang) into a reaction vessel.[2][3]

-

Swelling: Add DMF (10 mL/g resin) and agitate for 30 minutes. This ensures the polystyrene matrix is fully expanded, exposing internal reaction sites.

-

Deprotection (Initial): Treat with 20% Piperidine in DMF (2 x 10 min) to remove the initial Fmoc group. Wash with DMF (5 x 1 min).

Phase 2: Activation & Coupling Cycle

This cycle is repeated for each amino acid.

-

Dissolution: In a separate glass vial, dissolve the Fmoc-Amino Acid (3.0 eq) and TNTU (2.9 eq) in the minimum volume of DMF required to achieve ~0.2–0.4 M concentration.

-

Why: High concentration drives kinetic rates (Collision Theory).

-

-

Activation (The "Pre-activation" Step):

-

Add DIPEA (6.0 eq) to the amino acid/TNTU solution.

-

Agitate for 30–60 seconds .

-

Caution: Do not activate for >5 minutes. While HONB esters are stable, prolonged exposure to base can induce epimerization.

-

-

Transfer: Immediately transfer the activated solution to the reaction vessel containing the resin.

-

Coupling:

-

Agitate at room temperature for 45–60 minutes .

-

Optimization: For hindered amino acids (e.g., Aib, N-Me-AA), extend time to 2 hours or perform a double coupling.

-

-

Washing: Drain the vessel and wash the resin with DMF (4 x 1 min) to remove excess reagents and the soluble HONB byproduct.

Phase 3: Monitoring

-

Kaiser Test: Perform a qualitative ninhydrin test (Kaiser Test) on a few resin beads.

-

Colorless/Yellow: Coupling complete (99%+).

-

Blue: Incomplete coupling. Proceed to re-coupling (Step 4.1).

-

Re-Coupling Strategy (If Kaiser Test is Blue)

Do not deprotect. Repeat the coupling step using fresh reagents, but switch to a different activation method (e.g., DIC/Oxyma) or repeat with TNTU at higher concentration to overcome steric aggregation.

Workflow Visualization

Figure 2: Operational workflow for TNTU-based SPPS cycles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Guanidinylation of N-terminus. | Ensure TNTU is limiting (0.95 eq vs AA). Never add TNTU to resin before the Amino Acid. |

| Racemization | Excess Base or Long Activation. | Reduce DIPEA to 1.5 eq. Limit pre-activation time to <1 min. Use Collidine (TMP) as a milder base. |

| Aggregation | Peptide chain folding (beta-sheets). | Use "Magic Mixture" (DMF/DCM/NMP). Add chaotropic salts (LiCl) or use pseudoproline dipeptides. |

| Slow Coupling | Steric hindrance (Val, Ile, Thr). | Double couple. Increase temperature to 50°C (microwave assisted). |

References

-

Knorr, R., et al. (1989). New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters, 30(15), 1927-1930. Link

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures in solid phase peptide synthesis. Methods in Enzymology, 289, 104-126. Link

-

Merck/Sigma-Aldrich. (2023). TNTU Product Specification and Safety Data Sheet. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

-

Bachem. (2024). Peptide Coupling Reagents Guide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing TNTU Solubility in Dichloromethane

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for improving the solubility of TNTU in dichloromethane (DCM). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when using this common peptide coupling reagent in a dichloromethane-based solvent system. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions to help ensure the success of your experiments.

Quick Guide: The Co-Solvent Solution

For experienced users seeking an immediate solution, the primary recommendation is to not dissolve TNTU directly in pure dichloromethane . Instead, employ a co-solvent method:

-

Dissolve the required amount of TNTU in a minimal volume of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) .

-

Add this concentrated TNTU/DMF solution to your reaction vessel containing the other reactants suspended or dissolved in dichloromethane.

This approach leverages the high solubility of uronium salts in DMF while maintaining a predominantly dichloromethane-based reaction medium.

Troubleshooting Guide

Q1: My TNTU powder is not dissolving or is only partially dissolving in pure dichloromethane. What is happening and what should I do?

A1: This is a common observation and is due to a fundamental mismatch in polarity. TNTU is a uronium salt, giving it a high degree of ionic character and polarity. Dichloromethane, while considered a polar aprotic solvent, has only moderate polarity and is not effective at solvating highly charged molecules like TNTU.[1] The principle of "like dissolves like" governs solubility, and in this case, the solute (TNTU) is significantly more polar than the solvent (DCM).

Immediate Solution: Do not attempt to force dissolution in pure DCM by adding large volumes of solvent, as this will unnecessarily dilute your reaction. Instead, proceed to the Co-Solvent Dissolution Protocol outlined below.

Q2: I've prepared a TNTU solution using a co-solvent, but it precipitates upon addition to the main DCM reaction mixture. Why is this occurring and how can I prevent it?

A2: Precipitation upon addition of the TNTU co-solvent solution to the DCM mixture indicates that the final concentration of the co-solvent is insufficient to maintain TNTU in solution. This can happen if the initial volume of the co-solvent was too low or the volume of the DCM in the reaction is very large.

Preventative Measures:

-

Optimize Co-solvent Ratio: While you should use a minimal amount of co-solvent, ensure it is sufficient to fully dissolve the TNTU. A good starting point is a TNTU concentration of around 0.5 M in DMF.

-

Order of Addition: Add the TNTU/co-solvent solution to the DCM mixture with vigorous stirring. This promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

-

Consider a Different Solvent System: If precipitation remains an issue, it may be necessary to reconsider the overall solvent composition of your reaction. A higher proportion of a polar aprotic solvent may be required.

Q3: Can I gently heat the DCM mixture to encourage the TNTU to dissolve?

A3: While increasing the temperature can enhance the solubility of many compounds, it is not recommended for uronium-based coupling reagents like TNTU without extreme caution. Many coupling reagents are high-energy molecules and can have limited thermal stability.[2] Heating can lead to decomposition of the reagent, reducing its efficacy and potentially generating unwanted side products.

Recommendation: Before considering heating, exhaust all other options, such as the co-solvent method and sonication. If heating is deemed absolutely necessary, it should be done at the lowest possible temperature and for the shortest possible time, and ideally, after consulting thermal stability data for TNTU.

Q4: Is sonication a viable method for dissolving TNTU in dichloromethane?

A4: Sonication can be a useful technique to aid in the dissolution of stubborn-to-dissolve solids.[3][4] The high-frequency sound waves create micro-agitations that can break up solid aggregates and increase the interaction between the solute and the solvent. However, for TNTU in pure DCM, sonication alone is unlikely to overcome the fundamental polarity mismatch.

Effective Application of Sonication:

-

In Combination with a Co-solvent: Sonication is most effective when used to dissolve TNTU in a co-solvent like DMF before its addition to the DCM. This can expedite the dissolution process, especially for larger quantities.

-

For Suspensions: If you have a fine suspension of TNTU in DCM, sonication can help to break up any clumps and ensure the reagent is finely dispersed before the addition of other soluble reactants.

Experimental Protocols & Workflows

Troubleshooting Workflow for TNTU Solubility

This diagram outlines the decision-making process when encountering solubility issues with TNTU in DCM.

Caption: Troubleshooting workflow for TNTU solubility in DCM.

Protocol 1: Co-Solvent Dissolution of TNTU

This is the recommended procedure for preparing a TNTU solution for use in a dichloromethane-based reaction.

Caption: Step-by-step co-solvent dissolution protocol for TNTU.

Detailed Steps:

-

Weigh TNTU: In a clean, dry vial, weigh the precise amount of TNTU required for your reaction.

-

Measure Co-Solvent: In a separate vial, measure a minimal volume of anhydrous N,N-Dimethylformamide (DMF). A good starting point is to aim for a final concentration of 0.4-0.5 M of TNTU in DMF.

-

Dissolve TNTU: Add the weighed TNTU to the DMF. Vortex or stir the mixture until the solid is completely dissolved. The solution should be clear. If dissolution is slow, you may proceed to Protocol 2.

-

Prepare Reaction Mixture: In your main reaction vessel, combine your substrate, any other reagents (e.g., the amino acid and base), and the bulk of the reaction solvent, dichloromethane.

-

Add TNTU Solution: With vigorous stirring, add the prepared TNTU/DMF solution dropwise to the reaction mixture in the main vessel.

-

Proceed with Reaction: Continue with your established reaction protocol.

Protocol 2: Sonication-Assisted Dissolution

Use this protocol if you encounter difficulty dissolving TNTU in the co-solvent at your desired concentration.

-

Prepare TNTU/Co-solvent Slurry: Follow steps 1 and 2 from Protocol 1. Add the TNTU to the DMF. It is acceptable if the solid does not immediately dissolve.

-

Sonicate: Place the vial containing the TNTU/DMF slurry in a sonication bath.

-

Monitor Dissolution: Sonicate in short bursts (e.g., 1-2 minutes at a time), monitoring the solution for clarity. Be mindful of any temperature increase in the sonication bath; avoid excessive heating.

-

Final Check: Once the solution is clear, it is ready to be used as described in steps 5 and 6 of Protocol 1.

Data Summary

The solubility of uronium-based coupling reagents is a critical factor in their application, especially in automated peptide synthesis where stock solutions are often used.[5] The following table provides the molar solubility for several common uronium/aminium-type coupling reagents in DMF.

| Coupling Reagent | Abbreviation | Molar Solubility in DMF (M) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 0.46 |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 0.45 |

| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | >1.5 |

Data sourced from Merck Millipore and a 2017 study on novel coupling reagents.[5][6]

Frequently Asked Questions (FAQs)

Q: Why is TNTU's solubility in dichloromethane so poor? A: TNTU is a salt, specifically a uronium tetrafluoroborate salt. This structure gives it significant ionic character. Dichloromethane is a moderately polar solvent, but it lacks the high dielectric constant and the ability to form strong hydrogen bonds that are typically required to effectively solvate and stabilize ions in solution.[1] Polar aprotic solvents like DMF are much more effective at dissolving such salts.

Q: What are the best co-solvents to use with dichloromethane for dissolving TNTU? A: The most commonly used and effective co-solvents are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most widely cited for dissolving uronium-based coupling reagents.[7][8] N-Methyl-2-pyrrolidone (NMP) is another excellent option that is often used in peptide synthesis and can improve coupling yields.[8]

Q: How does the stability of TNTU in solution compare to other coupling reagents? A: The stability of uronium reagents in solution can vary. For instance, COMU, while highly soluble, has limited stability in DMF.[5] In contrast, other uronium-based reagents like HBTU and HATU are known to be exceptionally stable in DMF solutions, making them suitable for use in automated synthesizers.[7] It is always good practice to prepare solutions of coupling reagents fresh before use.

Q: Are there alternative coupling reagents with better solubility in less polar organic solvents? A: While most uronium and phosphonium salts favor polar aprotic solvents, some carbodiimide-based coupling reagents, such as N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are liquids and are often used directly in solvents like dichloromethane.[9][10] However, their reaction mechanisms and side-product profiles are different from uronium salts, which should be taken into account when considering a substitution.

Safety & Handling

Senior Application Scientist's Note: Both TNTU and dichloromethane present significant safety hazards. Adherence to strict safety protocols is mandatory.

TNTU Hazards

-

Potential Explosive: Some studies on the thermal stability of peptide coupling reagents have flagged TNTU as potentially explosive.[4] Avoid grinding, excessive heat, and shock.

-

Sensitizer: Like many coupling reagents, TNTU may cause skin and respiratory sensitization.[4]

Dichloromethane (DCM) Hazards

-

Carcinogen: Dichloromethane is classified as a probable human carcinogen.

-

Acute Toxicity: Inhalation of high concentrations of DCM can cause dizziness, fatigue, and central nervous system depression.

-

Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and heart.

Safe Handling Procedures

-

Engineering Controls: Always handle both TNTU and dichloromethane inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves have a very short breakthrough time with DCM. It is recommended to wear double gloves or use gloves specifically rated for chlorinated solvents.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Storage: Store TNTU in a cool, dry place away from heat sources. Store dichloromethane in a tightly sealed container in a well-ventilated area, away from incompatible materials such as strong oxidizers and reactive metals.

-

Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated PPE, in accordance with your institution's hazardous waste disposal procedures.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Faham, A. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 22(3), 444. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

- Carpino, L. A., El-Faham, A., & Albericio, F. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 54(33), 9859-9862.

-

Le, N.-D., K-A., T., & Joseph, S. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 24(9), 1764-1779. [Link]

-

ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture?. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry. [Link]

-

National Taiwan University. (n.d.). Course Information. School of Chemistry, Chemical Engineering and Biotechnology. [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

-

ResearchGate. (n.d.). Coupling Reagents. [Link]

-

Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

-

ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. [Link]

-

Ngai, T. (2003). Final complete Thesis. MIT. [Link]

-

Royal Society of Chemistry. (2023, September 15). PCCP Blog – Page 3. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. [Link]

-

Arrow@TU Dublin. (n.d.). A Systematic Study of the Dispersion of SWNTS in Organic Solvents. [Link]

Sources

- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

Removing TNTU byproducts during workup and purification

Technical Support Center: TNTU Workup & Purification Protocols

Subject: Effective Removal of TNTU Byproducts (HONB and TMU) Ticket ID: TNTU-PUR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely encountering purification difficulties after using TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate). While TNTU is a robust coupling reagent—favored for its resistance to racemization and stability in aqueous/organic mixtures—it generates two distinct byproducts that require targeted removal strategies:[1]

-

Tetramethylurea (TMU): A high-boiling, water-miscible liquid.[1]

-

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): A solid, weakly acidic leaving group.

This guide provides a self-validating workflow to strip these contaminants from your crude reaction mixture.

Module 1: The Chemistry of Contamination

To remove the byproduct, you must understand its physicochemical properties.[1] The TNTU coupling mechanism releases the active ester leaving group (HONB) and the urea derivative (TMU).[1]

The Reaction Pathway:

Carboxylic Acid + Amine + TNTU + Base

Byproduct Profile

| Component | Chemical Name | State | Solubility Profile | Removal Strategy |

| TMU | Tetramethylurea | Liquid (bp 177°C) | Highly Water Soluble, Miscible in Organics | Aqueous Extraction. Do not attempt to rotovap (high boiling point). |

| HONB | N-Hydroxy-5-norbornene-2,3-dicarboximide | Solid (mp ~165°C) | Soluble in EtOAc/DCM; Soluble in Basic Water | Base Wash. Deprotonation renders it anionic and water-soluble. |

Module 2: The "Golden Standard" Aqueous Workup